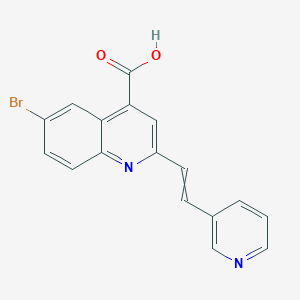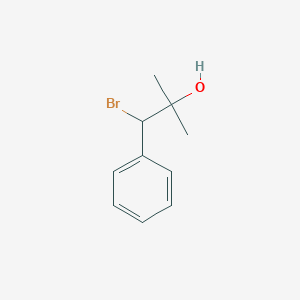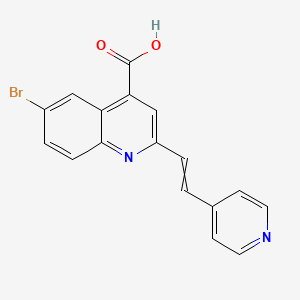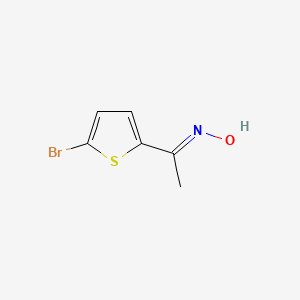
6-Bromo-2-(2-pyridin-3-ylethenyl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the 6th position, a pyridin-3-yl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromoquinoline and pyridine-3-carboxaldehyde.
Condensation Reaction: The first step involves a condensation reaction between 6-bromoquinoline and pyridine-3-carboxaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate compound.
Oxidation: The intermediate compound is then subjected to an oxidation reaction using an oxidizing agent like potassium permanganate or chromium trioxide to form the desired quinoline derivative.
Carboxylation: The final step involves the carboxylation of the quinoline derivative using carbon dioxide in the presence of a catalyst such as palladium to yield 6-bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
6-bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline derivatives with ketone or aldehyde groups.
Reduction: Quinoline derivatives with amine or alcohol groups.
Substitution: Quinoline derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
6-bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and antibacterial compounds.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Chemical Synthesis: The compound is employed as an intermediate in the synthesis of complex organic molecules for various research purposes.
作用機序
The mechanism of action of 6-bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 6-bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid
- 6-chloro-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid
- 6-bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-methanol
Uniqueness
6-bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid is unique due to the presence of the bromine atom at the 6th position and the carboxylic acid group at the 4th position. These functional groups confer specific chemical reactivity and biological activity, making the compound valuable for various applications in medicinal chemistry and material science.
特性
分子式 |
C17H11BrN2O2 |
|---|---|
分子量 |
355.2 g/mol |
IUPAC名 |
6-bromo-2-(2-pyridin-3-ylethenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H11BrN2O2/c18-12-4-6-16-14(8-12)15(17(21)22)9-13(20-16)5-3-11-2-1-7-19-10-11/h1-10H,(H,21,22) |
InChIキー |
OMLWOMPGSDDIDN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-Fluorophenyl)formamido]pentanedioic acid](/img/structure/B11822870.png)





![rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B11822899.png)


![3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11822927.png)

![2-(1H-1,3-benzodiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B11822939.png)
